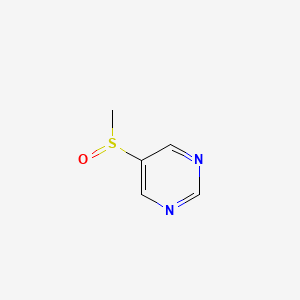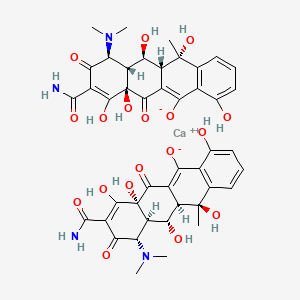
Sodium;cyclopentane;methanone;molybdenum(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;cyclopentane;methanone;molybdenum(2+) is a complex organometallic compound that features a molybdenum center coordinated with cyclopentane and methanone ligands, along with sodium ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;cyclopentane;methanone;molybdenum(2+) typically involves the reaction of molybdenum precursors with cyclopentadienyl ligands under controlled conditions. One common method involves the use of molybdenum hexacarbonyl as a starting material, which reacts with cyclopentadiene in the presence of a sodium source to form the desired complex. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Sodium;cyclopentane;methanone;molybdenum(2+) undergoes various types of chemical reactions, including:
Oxidation: The molybdenum center can be oxidized to higher oxidation states, often resulting in the formation of oxo or peroxo complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state molybdenum complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield molybdenum oxo complexes, while substitution reactions can produce a variety of molybdenum-ligand complexes .
科学的研究の応用
Sodium;cyclopentane;methanone;molybdenum(2+) has several scientific research applications:
Biology: The compound’s unique coordination environment makes it a useful model for studying metalloenzymes and their mechanisms.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
作用機序
The mechanism by which sodium;cyclopentane;methanone;molybdenum(2+) exerts its effects involves the interaction of the molybdenum center with various substrates. The cyclopentane and methanone ligands create a unique electronic environment that facilitates catalytic activity. The molybdenum center can undergo redox changes, allowing it to participate in electron transfer reactions. Additionally, the compound can form stable intermediates with substrates, promoting various chemical transformations .
類似化合物との比較
Similar Compounds
Molybdenum hexacarbonyl: A common molybdenum precursor used in the synthesis of various molybdenum complexes.
Cyclopentadienyl molybdenum tricarbonyl: Another molybdenum complex with similar ligands but different coordination environments.
Molybdenum oxo complexes: Compounds where molybdenum is coordinated with oxygen ligands, often used in oxidation reactions.
Uniqueness
Sodium;cyclopentane;methanone;molybdenum(2+) is unique due to its specific combination of ligands and the presence of sodium ions. This combination imparts distinct electronic and steric properties, making it particularly effective in certain catalytic applications. Its ability to undergo various redox and substitution reactions also sets it apart from other molybdenum complexes .
特性
IUPAC Name |
sodium;cyclopentane;methanone;molybdenum(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10.3CHO.Mo.Na/c1-2-4-5-3-1;3*1-2;;/h1-5H2;3*1H;;/q;3*-1;+2;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPWYVMKQDFIFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]=O.[CH-]=O.[CH-]=O.C1CCCC1.[Na+].[Mo+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13MoNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
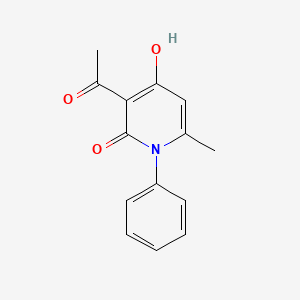
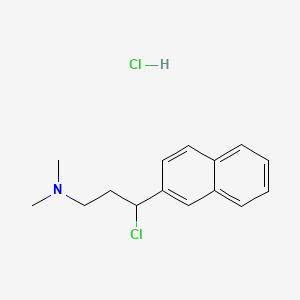
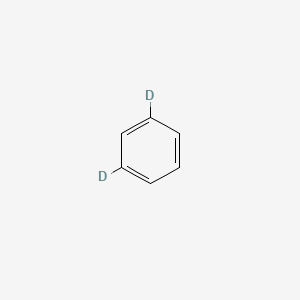

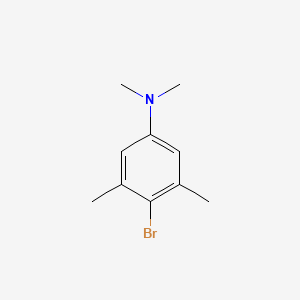

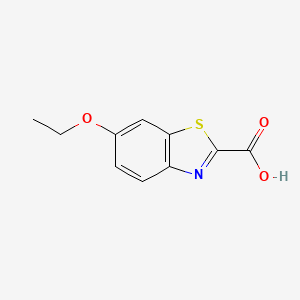
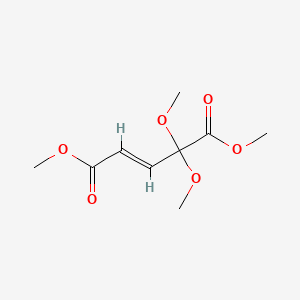
![[1,2,4]Triazolo[4,3-a]pyrazin-3-amine](/img/structure/B577209.png)
